ASP-1 Anti-MRSA Potency Relative to Vancomycin: Cross-Study MIC Comparison
ASP-1 exhibits a minimum inhibitory concentration (MIC) range of 2–64 µg/mL against both methicillin-susceptible S. aureus and MRSA clinical isolates, with a mean MIC of 38 µg/mL for 8 clinical MRSA isolates [1]. In comparison, vancomycin, the standard-of-care glycopeptide antibiotic, shows typical MICs of ≤2 µg/mL for vancomycin-susceptible MRSA strains [2]. While vancomycin demonstrates superior absolute potency (lower MIC), ASP-1 retains activity against strains where vancomycin efficacy may be compromised by emerging intermediate resistance (MIC 4–8 µg/mL). The broader MIC range of ASP-1 reflects strain-dependent variability but underscores its consistent bactericidal activity across diverse MRSA populations.
| Evidence Dimension | Antimicrobial potency (MIC) |
|---|---|
| Target Compound Data | ASP-1: 2–64 µg/mL (range); mean 38 µg/mL for 8 clinical MRSA isolates |
| Comparator Or Baseline | Vancomycin: ≤2 µg/mL for susceptible MRSA; 4–8 µg/mL for intermediate isolates |
| Quantified Difference | ASP-1 MIC is up to 32-fold higher than vancomycin for susceptible strains but comparable to vancomycin-intermediate isolates |
| Conditions | Broth microdilution, clinical MRSA isolates (ASP-1); CLSI broth microdilution guidelines (vancomycin) |
Why This Matters
Procurement of ASP-1 is justified for research programs investigating non-glycopeptide mechanisms of action, particularly against MRSA strains with reduced vancomycin susceptibility.
- [1] Chalasani AG, Dhanarajan G, Nema S, Sen R, Roy U. Purification and characterisation of a novel antistaphylococcal peptide (ASP-1) from Bacillus sp. URID 12.1. Int J Antimicrob Agents. 2018 Jan;51(1):89-97. doi: 10.1016/j.ijantimicag.2017.08.030. Epub 2017 Sep 5. PMID: 28887200. View Source
- [2] Centers for Disease Control and Prevention (CDC). Laboratory Testing for Vancomycin-resistant Staphylococcus aureus. 2024. Available from: https://www.cdc.gov/staphylococcus-aureus/php/laboratories/index.html View Source
